molecular formula C20H19N3O3S2 B2712484 Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate CAS No. 864918-08-1

Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Cat. No.: B2712484
CAS No.: 864918-08-1
M. Wt: 413.51
InChI Key: UETCJRQRZLMAMQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a complex organic compound that features a thiadiazole ring, a benzoate ester, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Tolyl Group: The tolyl group is introduced via electrophilic aromatic substitution reactions, often using toluene derivatives and suitable electrophiles.

    Formation of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst.

    Final Coupling: The final step involves coupling the thiadiazole derivative with the benzoate ester under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and tolyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the benzoate ester.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves interactions with various molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

    Pathways Involved: It can modulate oxidative stress pathways, apoptosis, and cell cycle regulation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
  • Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Uniqueness

Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is unique due to the specific substitution pattern on the thiadiazole ring and the presence of the m-tolyl group, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-[[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-3-26-19(25)14-7-9-16(10-8-14)21-17(24)12-27-20-22-18(23-28-20)15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETCJRQRZLMAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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